![molecular formula C14H14I2N4S B2813658 1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide CAS No. 23622-28-8](/img/structure/B2813658.png)
1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide is a complex organic compound featuring a unique structure that includes two pyridinium rings and a thiadiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Quaternization of Pyridine Rings: The pyridine rings are quaternized using methyl iodide, which introduces the methyl groups and converts the nitrogen atoms into pyridinium ions.
Coupling Reaction: The thiadiazole intermediate is then coupled with the quaternized pyridine rings under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol or amine derivative.
Substitution: The iodide ions can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium chloride, sodium bromide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions would produce the corresponding halide derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with biological targets in unique ways, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as conductive polymers or advanced coatings, due to its unique electronic properties.
作用机制
The mechanism of action of 1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide would depend on its specific application. In a biological context, it might interact with cellular components such as enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride: Similar in structure but with chloride ions instead of iodide.
4,4’-Bipyridine: Lacks the methyl groups and thiadiazole ring, making it less complex.
1-Methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium: Similar but with an ethenyl linkage instead of the thiadiazole ring.
Uniqueness
The uniqueness of 1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide lies in its combination of two pyridinium rings and a thiadiazole moiety, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds
属性
IUPAC Name |
2,5-bis(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazole;diiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S.2HI/c1-17-7-3-11(4-8-17)13-15-16-14(19-13)12-5-9-18(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIBQUOMLNFMJH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=NN=C(S2)C3=CC=[N+](C=C3)C.[I-].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14I2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

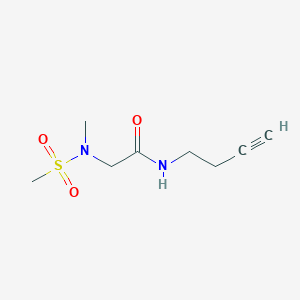
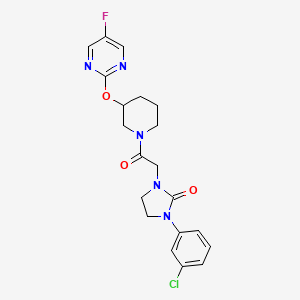
![4-(4-bromophenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813581.png)
![2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2813583.png)
![5,5,7,7-tetramethyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2813586.png)
![[1-[2-[Methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl] N,N-dimethylcarbamate](/img/structure/B2813587.png)
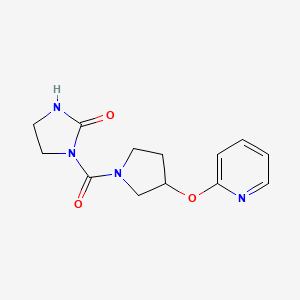
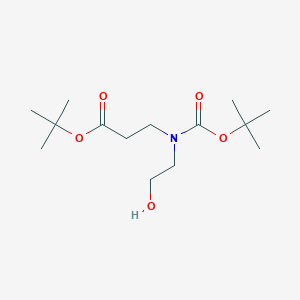
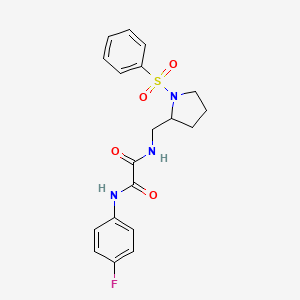
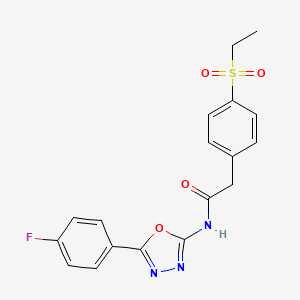
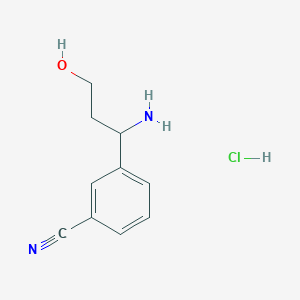
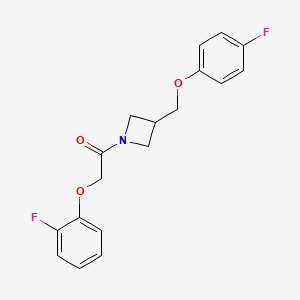
![propan-2-yl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2813598.png)
